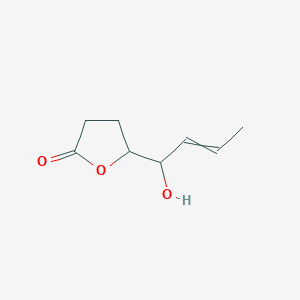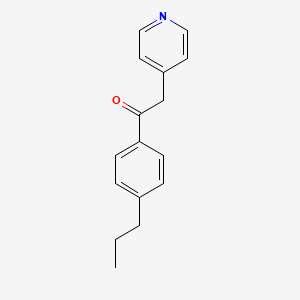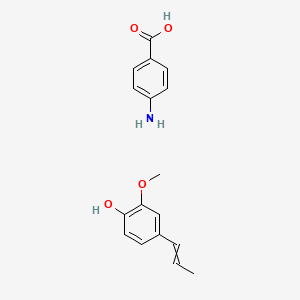
9-Hydroxyoctadeca-6,10,12,15-tetraenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Hydroxyoctadeca-6,10,12,15-tetraenoic acid is a hydroxylated fatty acid derivative. It is a metabolite found in various plants and is known for its role as a plant metabolite. This compound is characterized by its unique structure, which includes multiple double bonds and a hydroxyl group, making it a significant molecule in biochemical studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxyoctadeca-6,10,12,15-tetraenoic acid typically involves the enzymatic oxidation of octadecatrienoic acids. For instance, the enzymatic oxidation of (6Z,9Z,12Z)-octadeca-6,9,12-trienoic acid (γ-linolenic acid) in red algae leads to the formation of this compound . The reaction conditions often include the presence of specific enzymes that facilitate the oxidation process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the enzymatic processes used in laboratory settings can be scaled up for industrial applications, provided that the enzymes are available in sufficient quantities and the reaction conditions are optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
9-Hydroxyoctadeca-6,10,12,15-tetraenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different hydroxylated derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to other functional groups.
Substitution: The hydroxyl group can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions include various hydroxylated and oxidized derivatives of the original compound
Applications De Recherche Scientifique
9-Hydroxyoctadeca-6,10,12,15-tetraenoic acid has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of hydroxylated fatty acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of its anti-inflammatory properties.
Industry: The compound’s unique structure makes it a candidate for use in the development of new materials and biochemical products.
Mécanisme D'action
The mechanism of action of 9-Hydroxyoctadeca-6,10,12,15-tetraenoic acid involves its interaction with specific enzymes and metabolic pathways in plants. The hydroxyl group and multiple double bonds allow it to participate in various biochemical reactions, influencing plant metabolism and potentially exerting anti-inflammatory effects in medical applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Hydroxyoctadecadienoic acid: This compound is similar in structure but has fewer double bonds.
13-Hydroxyoctadecadienoic acid: Another hydroxylated fatty acid with a different position of the hydroxyl group and double bonds.
Uniqueness
9-Hydroxyoctadeca-6,10,12,15-tetraenoic acid is unique due to its specific configuration of double bonds and the position of the hydroxyl group
Propriétés
Numéro CAS |
326492-79-9 |
|---|---|
Formule moléculaire |
C18H28O3 |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
9-hydroxyoctadeca-6,10,12,15-tetraenoic acid |
InChI |
InChI=1S/C18H28O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h3-4,6,8-9,11-12,14,17,19H,2,5,7,10,13,15-16H2,1H3,(H,20,21) |
Clé InChI |
YHIIBURURBVQIG-UHFFFAOYSA-N |
SMILES canonique |
CCC=CCC=CC=CC(CC=CCCCCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




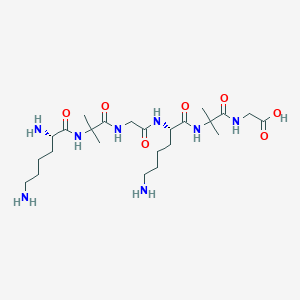
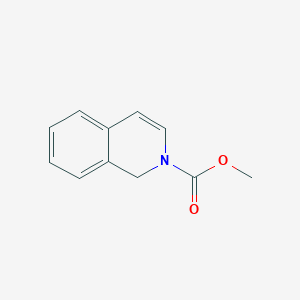
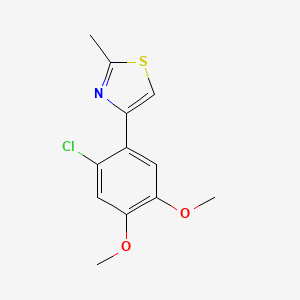
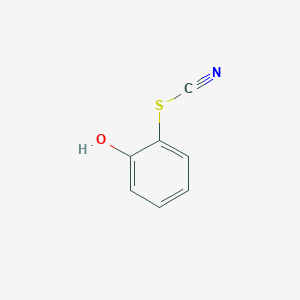

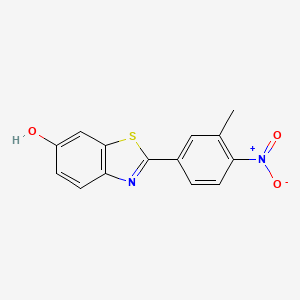
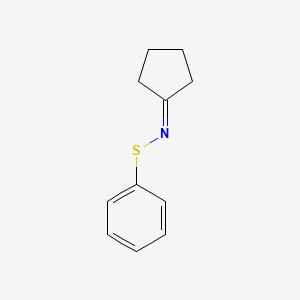
![4,4'-Bipyridinium, 1,1'-bis[2-(4-methoxyphenyl)-2-oxoethyl]-, dibromide](/img/structure/B14244407.png)
